Terbium chloride

Beschreibung

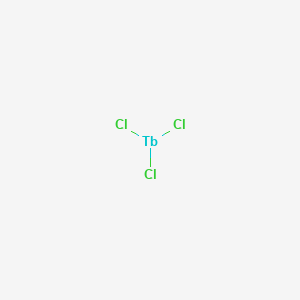

Structure

2D Structure

Eigenschaften

IUPAC Name |

trichloroterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISHBQNVWAVFU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13798-24-8 (hexahydrate) | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064926 | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloride hexahydrate: Deliquescent crystals that are very soluble in water; [Merck Index] | |

| Record name | Terbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10042-88-3 | |

| Record name | Terbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium (III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Terbium Iii Chloride and Its Derivatives

Routes for Anhydrous Terbium(III) Chloride Production

The synthesis of anhydrous terbium(III) chloride is critical for applications requiring the absence of water, such as in molten salt electrolysis for the production of terbium metal. Several methods are employed to produce high-purity anhydrous TbCl₃.

One common method is the direct reaction of elemental terbium with chlorine gas. This highly exothermic reaction yields anhydrous terbium(III) chloride directly.

Reaction: 2 Tb (s) + 3 Cl₂ (g) → 2 TbCl₃ (s)

Another widely used technique is the "ammonium chloride route," which starts with terbium(III) oxide (Tb₂O₃). The oxide is heated with ammonium (B1175870) chloride (NH₄Cl) to form an intermediate ammonium salt, which is subsequently heated under vacuum to yield the anhydrous chloride. This process avoids the formation of stable oxychlorides that can occur when attempting to dehydrate the hydrated form by simple heating.

Reaction Steps:

Tb₂O₃ + 6 NH₄Cl → 2 TbCl₃ + 6 NH₃ + 3 H₂O

Careful control of the reaction conditions is necessary to prevent the formation of terbium oxychloride (TbOCl), an impurity that can arise from the reaction of TbCl₃ with residual water or oxygen at elevated temperatures.

Methodologies for Hydrated Terbium(III) Chloride Synthesis

Hydrated terbium(III) chloride, most commonly the hexahydrate (TbCl₃·6H₂O), is a stable, crystalline solid that is readily soluble in water. It serves as a convenient starting material for the synthesis of other terbium compounds in aqueous solutions.

The most straightforward and common method for the preparation of hydrated terbium(III) chloride is the reaction of terbium(III) oxide with hydrochloric acid (HCl). The oxide dissolves in the acid, and upon evaporation of the solution, crystals of the hexahydrate are formed. researchgate.net

Reaction: Tb₂O₃ + 6 HCl → 2 TbCl₃ + 3 H₂O

The resulting product, TbCl₃·6H₂O, is a white crystalline solid that is hygroscopic and should be stored in a desiccator.

Electrochemical Deposition and Growth of Terbium from Chloride Melts

The production of high-purity terbium metal is often achieved through the electrolysis of a molten salt bath containing anhydrous terbium(III) chloride. This electrochemical process, known as electrometallurgy, is a key step in the refining of rare earth elements.

The process typically involves dissolving anhydrous TbCl₃ in a eutectic mixture of other alkali or alkaline earth chlorides, such as a lithium chloride-potassium chloride (LiCl-KCl) eutectic. confex.comunr.edu This eutectic mixture has a lower melting point than pure TbCl₃, allowing the electrolysis to be carried out at more manageable temperatures, typically in the range of 400-800°C. unr.edu

In the electrolytic cell, a direct current is passed through the molten salt. Terbium(III) ions (Tb³⁺) are reduced at the cathode, where they deposit as liquid or solid terbium metal. The choice of cathode material can influence the deposition process. Inert cathodes, such as tungsten or stainless steel, are often used. unr.edu Alternatively, reactive cathodes, such as copper or zinc, can be employed, leading to the formation of terbium-containing intermetallic alloys, like Cu₅Tb and Zn₁₂Tb. researchgate.net The anode is typically made of graphite, where chloride ions are oxidized to chlorine gas. unr.edu

Cathode Reaction: Tb³⁺ + 3e⁻ → Tb (s/l) Anode Reaction: 2Cl⁻ → Cl₂ (g) + 2e⁻

The efficiency and purity of the deposited terbium are dependent on several process variables, including the temperature, current density, concentration of TbCl₃ in the electrolyte, and the purity of the starting materials. confex.comunr.edu

Solid-State Synthesis of Terbium Oxychlorides utilizing Terbium(III) Chloride Precursors

Terbium oxychloride (TbOCl) is a stable, solid-state compound that can be synthesized from terbium(III) chloride precursors. A straightforward method for the preparation of TbOCl involves the controlled thermal decomposition of hydrated terbium(III) chloride (TbCl₃·6H₂O).

By heating the hydrated chloride in a controlled atmosphere, partial hydrolysis occurs, where water molecules react with the chloride to form the oxychloride. This solid-state reaction typically involves heating the precursor in an alumina (B75360) crucible to temperatures around 400°C.

Reaction: TbCl₃·6H₂O (s) → TbOCl (s) + 2 HCl (g) + 5 H₂O (g)

The resulting product is a stable, crystalline powder. The structure and properties of the terbium oxychloride can be characterized using techniques such as X-ray powder diffraction.

Synthesis of Terbium-Containing Hybrid Materials from Terbium(III) Chloride Precursors

Terbium(III) chloride is a versatile precursor for the synthesis of a variety of terbium-containing hybrid materials, which integrate the unique luminescent and magnetic properties of the terbium ion into larger molecular or composite structures.

Metal-Organic Frameworks (MOFs): Terbium(III) chloride can be used as the metal source in the solvothermal synthesis of terbium-based MOFs. mdpi.com In a typical synthesis, TbCl₃ is reacted with an organic linker molecule in a suitable solvent under heat. The resulting crystalline material consists of terbium ions or clusters connected by the organic linkers, forming a porous, three-dimensional framework. These MOFs can exhibit strong luminescence and have potential applications in sensing and catalysis. mdpi.com

Coordination Polymers: Similar to MOFs, terbium(III) chloride is a common starting material for the synthesis of coordination polymers. nih.govnih.gov By reacting TbCl₃ with various organic ligands, extended one-, two-, or three-dimensional structures can be formed. The properties of these materials are highly dependent on the choice of the organic ligand and the coordination environment of the terbium ion.

Nanocomposites: Terbium(III) chloride can be incorporated into various nanostructures to create functional hybrid materials. For instance, molten TbCl₃ can be introduced into single-walled carbon nanotubes (SWCNTs) through a high-temperature process. sciforum.net The resulting nanocomposites, with terbium chloride encapsulated within the nanotubes, may have potential applications in bioimaging and nanobiotechnology. sciforum.net

Crystallography and Advanced Structural Elucidation of Terbium Iii Chloride Systems

X-ray Diffraction Analysis of Anhydrous Terbium(III) Chloride Crystal Structures

Anhydrous terbium(III) chloride (TbCl₃) is a white, hygroscopic powder whose crystal structure has been the subject of detailed crystallographic studies. wikipedia.org In its solid state, anhydrous TbCl₃ adopts a layered crystal structure analogous to that of yttrium(III) chloride (YCl₃). wikipedia.orgfuncmater.com More specifically, it crystallizes in the orthorhombic plutonium(III) bromide (PuBr₃) type structure. wikipedia.org

X-ray diffraction data confirms the orthorhombic system for TbCl₃, with the space group Cmcm (No. 63). wikipedia.org In this arrangement, each terbium ion exhibits a tricapped trigonal prismatic coordination geometry, being surrounded by nine chloride ions. wikipedia.org Another reported structure for anhydrous TbCl₃ is the hexagonal UCl₃ type, belonging to the space group P6₃/m (No. 176). chemicalbook.comchemicalbook.com This suggests the existence of different polymorphs, potentially dependent on the synthesis conditions or temperature. Research using Raman spectroscopy has pointed to a phase transition from a low-temperature orthorhombic structure (space group D₂h¹⁷, z=4) to a high-temperature tetragonal one (space group D₄h¹⁴, z=2) around 510 °C, which involves a decrease in the Tb(III) coordination number from 8 to 6. researchgate.net

Table 1: Crystallographic Data for Anhydrous Terbium(III) Chloride (TbCl₃)

| Property | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.org |

| Space Group | Cmcm (No. 63) | wikipedia.org |

| Structure Type | PuBr₃ | wikipedia.org |

| Coordination Geometry | Tricapped trigonal prismatic (9-coordinate) | wikipedia.org |

| Alternate Crystal System | Hexagonal | chemicalbook.comchemicalbook.comwikipedia.org |

| Alternate Space Group | P6₃/m (No. 176) | chemicalbook.comchemicalbook.comwikipedia.org |

| Alternate Structure Type | UCl₃ | chemicalbook.comchemicalbook.com |

Structural Characterization of Hydrated Terbium(III) Chloride Complexes

Terbium(III) chloride readily absorbs moisture to form hydrates, with the hexahydrate, TbCl₃·6H₂O, being a common and stable form. wikipedia.orgfuncmater.comaemree.com This hydrated complex presents as deliquescent crystals that are highly soluble in water. nih.govamericanelements.com The presence of water molecules in the crystal lattice significantly alters the structure compared to the anhydrous form.

The hexahydrate is a crucial water-soluble crystalline source of terbium used in various applications. funcmater.comamericanelements.com While its use is widespread, detailed crystallographic data in the provided search results is less specific than for the anhydrous or oxychloride forms. However, it is known that in aqueous solutions and likely in its hydrated crystalline state, the terbium ion is coordinated by water molecules. acs.org The synthesis of terbium oxychloride, for instance, proceeds through the dehydration of TbCl₃·6H₂O, indicating the water molecules are integral to the crystal structure until removed by heating. iucr.orgosti.govnih.gov

Neutron Diffraction Studies of Molten Terbium(III) Chloride Structures

The structure of terbium(III) chloride in its molten state has been investigated using neutron diffraction, a technique particularly suited for elucidating the structure of liquids and amorphous materials. acs.orgresearchgate.netroyalsocietypublishing.org These studies reveal that upon melting, TbCl₃ does not exist as simple dissociated ions but retains a significant degree of local order.

The data from neutron diffraction experiments on molten TbCl₃ at 617 °C are consistent with a structure composed of distorted octahedral complexes of (TbCl₆)³⁻. researchgate.netflogen.org These octahedra are not isolated but form a "network" space structure through bridging chloride ions. researchgate.net This indicates that the local coordination environment of the terbium ion does not undergo a fundamental alteration upon melting, although the long-range order characteristic of a crystal is lost. researchgate.net The total structure factor, F(k), measured by neutron diffraction shows a first sharp diffraction peak, which is indicative of intermediate-range order within the melt. acs.orgresearchgate.net Comparisons with molecular dynamics simulations using a polarizable ion model have shown both agreements and some discrepancies, highlighting the complexity of accurately modeling these molten salt systems. researchgate.netaip.org

Crystallographic Investigations of Terbium Oxychloride Phases (e.g., TbOCl)

Terbium oxychloride (TbOCl) is a stable phase that can be synthesized by the thermal decomposition of hydrated terbium(III) chloride (TbCl₃·6H₂O). iucr.orgnih.govresearchgate.net Its crystal structure has been determined through the refinement of X-ray powder diffraction data. osti.govresearchgate.net

TbOCl crystallizes in the matlockite (PbFCl) structure type, which is tetragonal and belongs to the space group P4/nmm. iucr.orgresearchgate.netresearchgate.net The structure is characterized by alternating layers of (TbO)n polymer cations and chloride anions along the c-axis. osti.govresearchgate.net Within this framework, the terbium cation is nine-coordinate, bonded to four oxygen atoms and five chlorine atoms. iucr.org This coordination environment is described as a mono-capped TbO₄Cl₅ square antiprism. iucr.orgresearchgate.net The structural parameters of TbOCl fit well with the trends observed for other isostructural rare-earth oxychlorides. iucr.orgresearchgate.net

Table 2: Crystallographic Data for Terbium Oxychloride (TbOCl)

| Property | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | iucr.orgresearchgate.net |

| Space Group | P4/nmm | iucr.orgresearchgate.net |

| Structure Type | Matlockite (PbFCl) | iucr.orgresearchgate.net |

| Coordination Environment | Mono-capped TbO₄Cl₅ square antiprism | iucr.orgresearchgate.net |

Structural Determination of Terbium(III) Chloride-Derived Coordination Polymers and Metal-Organic Frameworks

Terbium(III) chloride is a common precursor for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs), leading to a diverse range of crystal structures with interesting properties. The final structure is highly dependent on the organic ligands and reaction conditions used.

For example, the reaction of TbCl₃ with 5-sulfoisophthalic acid monosodium salt and 1,10-phenanthroline (B135089) under hydrothermal conditions yields a novel coordination polymer, [Tb(sip)(phen)(H₂O)]n, which possesses a three-dimensional network structure. researchgate.net In a different system, using the chlorocyananilate (ClCNAn²⁻) ligand and DMSO as a solvent, a 2D coordination polymer is formed. mdpi.comunica.it In this structure, the Tb(III) ion is nine-coordinated (ennea-coordinated) within a distorted tri-capped trigonal prismatic geometry, bonded to oxygen atoms from the anilate ligands and DMSO molecules. mdpi.comunica.it These [Tb(DMSO)₃]³⁺ moieties are bridged by the bis-chelating ClCNAn²⁻ ligands to form 2D corrugated layers. mdpi.comunica.it

The synthesis of [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF, a metal-organic framework with a layered hcb structure, was achieved using terbium(III) chloride. mdpi.comnsc.ru Interestingly, when terbium(III) nitrate (B79036) is used as the metal source instead of the chloride, a different MOF with a layered sql structure is formed, demonstrating the significant role of the precursor anion in determining the final architecture. mdpi.comresearcher.life

Table 3: Examples of Terbium(III) Chloride-Derived CPs and MOFs

| Compound Formula | Ligands | Key Structural Feature | Tb(III) Coordination | Reference |

|---|---|---|---|---|

| [Tb(sip)(phen)(H₂O)]n | 5-sulfoisophthalate, 1,10-phenanthroline | 3D network with binuclear units | - | researchgate.net |

| [Tb(ClCNAn)₁.₅(DMSO)₃] | Chlorocyananilate, DMSO | 2D corrugated layers | 9-coordinate, tri-capped trigonal prism | mdpi.comunica.it |

| [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF | 4,7-dimethyl-1,10-phenantroline, trans-1,4-cyclohexanedicarboxylate | Layered hcb structure | 9-coordinate | mdpi.com |

High-Pressure Crystallographic Studies on Terbium(III) Chloride

High-pressure synthesis techniques utilizing terbium(III) chloride as a starting material have been employed to create novel crystalline phases. These studies explore the effect of extreme pressure on the coordination chemistry and crystal structure of terbium-containing compounds.

A notable example is the synthesis of a new terbium silicate (B1173343), Na₂Tb₁.₀₈Ca₂.₉₂Si₆O₁₈H₀.₈, from a mixture including TbCl₃·6H₂O at a pressure of 1 GPa and a temperature of 800 °C. rsc.orgrsc.org Single-crystal X-ray diffraction revealed that this compound is triclinic, with the space group P-1. rsc.orgrsc.org Its complex 3D framework structure consists of octahedral double chains linked by tetrasilicate chains. rsc.orgrsc.org While this study focuses on a derivative compound, it demonstrates the utility of high-pressure methods applied to terbium chloride-based systems to access new materials with unique crystal structures that are not attainable under ambient conditions.

Separately, studies on terbium metal have shown a sequence of structural phase transitions under high pressure. osti.gov While not directly on the chloride, this illustrates the general principle that pressure can induce significant structural rearrangements in terbium-based materials.

Table 4: Crystallographic Data for High-Pressure Terbium Silicate

| Property | Value | Reference |

|---|---|---|

| Compound | Na₂Tb₁.₀₈Ca₂.₉₂Si₆O₁₈H₀.₈ | rsc.orgrsc.org |

| Synthesis Conditions | 1 GPa, 800 °C | rsc.orgrsc.org |

| Precursor | TbCl₃·6H₂O | rsc.org |

| Crystal System | Triclinic | rsc.orgrsc.org |

| Space Group | P-1 | rsc.orgrsc.org |

Electronic Structure and Bonding Analysis in Terbium Iii Chloride Complexes

Quantum Chemical Characterization of Terbium-Halide Bonding Interactions

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the intricate bonding interactions within lanthanide complexes, including those involving chloride. These calculations provide insights into bond orders, charge distribution, and the nature of metal-ligand interactions.

Studies on various terbium complexes, including those with halide or similar anionic ligands, reveal the covalent and ionic contributions to the Tb-ligand bonds. For instance, in some tetravalent terbium complexes, DFT calculations indicated Tb-L bond orders ranging from 0.17 to 0.25, suggesting a significant donor-acceptor character in these coordinate bonds acs.org. Energy Decomposition Analysis (EDA) and Natural Orbital for Chemical Valence (NOCV) have further elucidated how chelating ligands can tune these Tb-ligand bond interactions acs.org.

In the context of Tb(III) complexes, Mulliken population analysis, a common DFT output, provides information on electron distribution. For Tb(III) ions coordinated by ligands like dipicolinic acid (DPA), the 4f shell occupancy is typically found to be around 8.13-8.18 electrons. The slight excess in the 4f orbitals may be an artifact of the analysis method, with electron donation to lanthanides occurring primarily to the 5d and 6s orbitals acs.org. Natural Bond Orbital (NBO) analysis in some Tb(III) complexes has identified significant σ-bonding interactions, such as Tb-N σ bonds with occupation numbers close to 1.96 |e| chemrxiv.org. While direct Tb-Cl bond order data from these studies are less common, the general principles of metal-ligand bonding, including σ and π interactions, are applicable.

In a specific example involving a terbium chlorobismuthate(III) double salt, DFT calculations revealed that the frontier molecular orbitals (FMOs) are significantly influenced by the chloride ligands. The higher-lying occupied molecular orbitals are primarily composed of Cl 3p atomic orbitals, with a minor contribution from Tb 4f to the Highest Occupied Molecular Orbital (HOMO). The Lowest Unoccupied Molecular Orbital (LUMO) shows contributions from Bi 6s, Cl 3p, and Tb 4f orbitals wm.eduresearchgate.net. This electronic configuration suggests that at higher excitation energies, electrons from the Cl 3p orbitals can be promoted to the LUMO, facilitating energy transfer from the chlorobismuthate cluster to the Tb(III) ion wm.edu.

Molecular Orbital Theory Applied to Terbium(III) Chloride Species

Molecular Orbital Theory (MOT) provides a framework for understanding the electronic structure of molecules by combining atomic orbitals to form molecular orbitals (MOs). This theory is fundamental to describing the nature of chemical bonds in coordination complexes, including those of terbium. Ligand Field Theory (LFT) can be viewed as an application of MOT to transition metal complexes libretexts.orgwikipedia.org.

In Tb(III) chloride complexes, MOT helps explain how the atomic orbitals of the Tb(III) ion (particularly the 4f, 5d, 6s, and 6p orbitals) interact with the atomic or molecular orbitals of the surrounding chloride ligands and other coordinating species. These interactions lead to the formation of bonding, non-bonding, and antibonding molecular orbitals. The distribution of electrons in these MOs dictates the complex's stability, reactivity, and spectroscopic properties.

Spectroscopic Probes of Electronic Configurations in Terbium(III) Ions within Chloride Environments

Spectroscopic techniques are indispensable for probing the electronic configurations and energy levels of Tb(III) ions within chloride-containing environments. These methods provide direct experimental evidence for the electronic transitions and the influence of the surrounding ligands.

UV-Visible Absorption Spectroscopy: UV-Vis spectroscopy reveals electronic transitions within the complex, primarily those involving the ligands (e.g., π-π* transitions) and, at higher energies, potentially charge-transfer bands or f-f transitions. The excitation spectra of Tb(III) complexes, measured by monitoring the characteristic Tb(III) emission, often show strong absorption bands originating from the ligand, which then transfer energy to the Tb(III) ion rsc.orgtandfonline.com.

X-ray Absorption Spectroscopy (XAS): XAS techniques, such as X-ray Absorption Near Edge Structure (XANES), can provide information about the electronic structure and coordination environment. For Tb(III) in an octahedral coordination environment, XANES data can reveal ligand field splitting of the 5d orbitals. For example, a splitting of approximately 3 eV (10 Dq) has been observed, indicated by distinct peaks or features in the second derivative of the XANES spectrum osti.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Tb(III), with its 4f⁸ configuration, is a non-Kramers ion (J=6). This classification means that its energy levels are not degenerate in pairs in the absence of a magnetic field, which typically leads to weaker EPR signals compared to Kramers ions. However, EPR studies can still provide insights into the electronic spin states and magnetic properties, often showing features at low magnetic fields corresponding to large g// values, such as 17.8-10.44, depending on the specific coordination environment osti.govnih.gov.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the ligands and coordination sphere, confirming the coordination of ligands to the Tb(III) ion through characteristic vibrational shifts bohrium.comresearchgate.net.

Ligand Field Theory Applications to Terbium(III) Chloride Coordination Polyhedra

Ligand Field Theory (LFT) is a crucial theoretical framework for understanding the electronic structure of coordination complexes. It extends Crystal Field Theory (CFT) by incorporating molecular orbital concepts, accounting for both electrostatic and covalent interactions between the metal ion and its ligands libretexts.orgwikipedia.orgbritannica.comlibretexts.orglibretexts.orggrinnell.edu. LFT explains how the presence of ligands perturbs the degeneracy of the metal's d orbitals, leading to splitting of energy levels.

For lanthanide ions like Tb(III), the 4f electrons are shielded by the outer 5s and 5p electron shells. This shielding makes the ligand field effects on the 4f orbitals relatively weaker compared to the effects on the d orbitals of transition metals. Nevertheless, the ligand field still plays a significant role in determining the magnetic, optical, and relaxation properties of Tb(III) complexes acs.orgchemrxiv.org. The splitting of the 4f energy levels, though small, is sensitive to the coordination geometry and the nature of the ligands.

In many Tb(III) complexes, the coordination number is high, often nine, with geometries described as distorted tricapped trigonal prismatic or distorted bicapped trigonal prismatic bohrium.comfrontiersin.orgmdpi.comwikipedia.org. These specific geometries, along with the nature of the coordinating atoms (e.g., oxygen, nitrogen, or halides), dictate the precise splitting pattern of the Tb(III) energy levels. LFT calculations can predict these energy level splittings, which can then be correlated with experimental spectroscopic data, such as luminescence spectra and magnetic susceptibility.

Table 1: Key Spectroscopic Emission Lines for Terbium(III) Complexes

| Emission Wavelength (nm) | Transition | Color |

| ~489 | ⁵D₄ → ⁷F₆ | Blue |

| ~544 | ⁵D₄ → ⁷F₅ | Green |

| ~585 | ⁵D₄ → ⁷F₄ | Orange |

| ~620 | ⁵D₄ → ⁷F₃ | Red |

Note: These are typical emission lines observed in Tb(III) complexes, influenced by the specific ligand environment.

Table 2: Representative Tb-Ligand Bond Lengths in Coordination Complexes

| Tb-Ligand Type | Bond Length (Å) | Coordination Number | Reference |

| Tb-O (carboxylate) | 2.33 - 2.47 | 9 | mdpi.com |

| Tb-N (phenanthroline) | 2.55 - 2.59 | 9 | mdpi.com |

| Tb-O (nitrate) | 2.46 - 2.53 | 9 | mdpi.com |

| Tb-O (water) | 2.33 - 2.57 | 9 | mdpi.com |

Note: Bond lengths are representative values from various Tb(III) coordination complexes and may vary depending on the specific ligand and coordination geometry. Direct Tb-Cl bond length data in complexes is less commonly reported in the context of these specific theoretical analyses.

Compound Names Mentioned:

Terbium(III) chloride

Terbium(III) chloride hexahydrate

Terbium(III) ion (Tb³⁺)

Terbium chlorobismuthate(III) double salt

Terbium(IV) complexes

Terbium(III) complexes

Terbium(III) nitrate (B79036)

Terbium(III) oxide

Terbium(III) fluoride (B91410)

Terbium(II) halides

Terbium(I) chloride

Terbium(III,IV) oxide

Terbium tetrafluoride

Barium hexafluoroterbate

Potassium terbium fluoride

Terbium(III) sesquichloride

Terbium(III) dipicolinate

Terbium(III) nitrate with hydroxymethyl

Terbium(III) chloride with acetylacetone (B45752)

Terbium(III) complexes with β-diketone and monodentate auxiliary ligands

Terbium(III) complexes with acylpyrazolone ligands

Terbium(III) complexes with 1,3-diketone and pyrazine (B50134)

Terbium(III) complexes with 3,5-pyridinedicarboxylate (PDC) and oxalate (B1200264)

Terbium(III) monoporphyrinato complex with cyclen

Terbium(III) glutarate coordination polymers

Terbium(III) complexes with 4,7-dimethyl-1,10-phenantroline (dmphen) and nitrate

Terbium(III) complexes with 1,10-phenanthroline (B135089)

Spectroscopic Investigations and Photophysical Phenomena of Terbium Iii Chloride

Luminescence Spectroscopy of Terbium(III) Chloride Solutions and Solid-State Compounds

The luminescence of TbCl₃ is characterized by distinct emission peaks arising from the ⁵D₄ → ⁷F<0xE2><0x82><0x9F> (J = 6, 5, 4, 3) transitions of the Tb³⁺ ion. In solution and solid-state forms, these transitions typically manifest as sharp bands. The most prominent emission is usually observed around 546 nm, corresponding to the ⁵D₄ → ⁷F₅ transition, which gives rise to a characteristic green luminescence. Weaker emissions are also observed in the blue region, attributed to the ⁵D₃ → ⁷F<0xE2><0x82><0x9F> transitions. The relative intensities of these emissions can be influenced by factors such as concentration, the surrounding matrix, and the presence of other ions or ligands. For instance, at higher Tb³⁺ concentrations, cross-relaxation between neighboring ions can lead to a preference for emission from the ⁵D₄ state over the ⁵D₃ state researchgate.netresearchgate.net. In aqueous solutions, Tb³⁺ luminescence is generally weak due to the quenching effect of coordinated water molecules, which provide non-radiative decay pathways scielo.org.ar.

Table 1: Characteristic Luminescence Emission Peaks of Tb³⁺

| Transition | Wavelength (nm) | Color |

| ⁵D₃ → ⁷F₆ | ~382 | Blue |

| ⁵D₃ → ⁷F₅ | ~420 | Blue |

| ⁵D₃ → ⁷F₄ | ~437 | Blue |

| ⁵D₃ → ⁷F₃ | ~450 | Blue |

| ⁵D₄ → ⁷F₆ | ~487–490 | Green |

| ⁵D₄ → ⁷F₅ | ~543–546 | Green |

| ⁵D₄ → ⁷F₄ | ~584–586 | Green |

| ⁵D₄ → ⁷F₃ | ~623–625 | Green |

Note: Wavelengths are approximate and can vary slightly depending on the environment.

X-ray Excited Optical Luminescence (XEOL) Studies at Terbium Absorption Edges

X-ray Excited Optical Luminescence (XEOL) is a powerful technique for studying the photophysical processes in materials like TbCl₃. By exciting TbCl₃ with X-rays tuned to the terbium N₄,₅ absorption edges (which correspond to the 4d → 4f giant resonance), researchers can probe the excited state dynamics and recombination channels. Studies using XEOL have revealed that TbCl₃ exhibits both fast (⁵D₃) and slow (⁵D₄) decay channels in the blue and green emission regions, respectively researchgate.netresearchgate.netdntb.gov.uaaip.orgnih.govresearchgate.net. The XANES (X-ray Absorption Near Edge Structure) spectra recorded using partial photoluminescence yield can provide insights into the electronic structure and excitation processes. Changes in luminescence intensity as the excitation energy is tuned across these absorption edges highlight the interplay between X-ray absorption, electron-hole recombination, and radiative decay pathways aip.org.

Time-Resolved Emission Spectroscopy of Terbium(III) Chloride Complexes

Time-resolved emission spectroscopy (TRES) is crucial for understanding the excited-state lifetimes and decay kinetics of Tb³⁺ in TbCl₃ complexes. The ⁵D₄ state, responsible for the dominant green emission, typically has a lifetime in the microsecond to millisecond range, depending on the environment nih.govnih.govresearchgate.net. The ⁵D₃ state, which emits in the blue, has a shorter lifetime, often influenced by non-radiative processes like cross-relaxation between Tb³⁺ ions researchgate.netresearchgate.netaip.org. For example, studies have shown that the ⁵D₃ decay rate can be significantly affected by Tb-Tb ion interactions, with decay times on the order of 150–360 ns estimated for TbCl₃ due to cross-relaxation aip.org. The biexponential decay is common, reflecting contributions from different excited states or environments nih.govresearchgate.netpsu.edu.

Table 2: Luminescence Lifetimes of Tb³⁺ Excited States

| Excited State | Typical Lifetime Range | Dominant Emission Color | Influencing Factors |

| ⁵D₃ | Nanoseconds to ~1 ms | Blue | Tb-Tb cross-relaxation, concentration, environment |

| ⁵D₄ | Microseconds to ms | Green | Intrinsic lifetime, ligand environment, water |

Note: Lifetimes are highly dependent on the specific chemical environment and concentration.

Vibrational Spectroscopy (e.g., Raman, Infrared) for Structural and Phase Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to characterize the structure and phase of TbCl₃ and its complexes. These techniques provide information about the vibrational modes of the molecule, which are sensitive to the coordination environment, bonding, and crystal structure. For example, IR spectroscopy can identify the presence of coordinated water molecules or changes in functional groups upon complexation. Studies on lanthanide chlorides, including TbCl₃, often show characteristic bands associated with metal-ligand vibrations and internal ligand modes. The C=O stretching vibrations (Amide I band) and C-H stretching vibrations are typically observed, and their shifts upon coordination can indicate the binding modes of ligands to the Tb³⁺ ion osti.govatlantis-press.comresearchgate.net. Comparing spectra of TbCl₃ with its complexes helps in understanding structural modifications and phase purity.

Sensitized Luminescence in Terbium(III) Chloride-Based Probes

Terbium(III) chloride serves as a key component in the development of luminescent probes and sensors, particularly through sensitized luminescence. The ability of Tb³⁺ to form stable complexes with various organic ligands, which act as sensitizers, allows for the creation of highly sensitive analytical tools. These probes are utilized in diverse applications, including biological imaging, chemical sensing, and clinical analysis nih.govmdpi.comsemanticscholar.org. For instance, Tb³⁺ complexes have been developed for the detection of ascorbic acid mdpi.com, DNA researchgate.net, and various drugs mdpi.comsemanticscholar.org. The mechanism involves the ligand absorbing excitation light and efficiently transferring the energy to the Tb³⁺ ion, leading to enhanced and characteristic Tb³⁺ emission. The sensitivity and selectivity of these probes are often tuned by modifying the sensitizing ligand and optimizing the complexation conditions mdpi.comsemanticscholar.org.

Coordination Chemistry and Complexation Behavior of Terbium Iii Chloride

Formation and Characterization of Discrete Terbium(III) Chloride Complexes with Organic Ligands

Terbium(III) chloride readily reacts with a variety of organic ligands to form discrete coordination complexes. These complexes are typically synthesized through solution-phase reactions, often involving the direct mixing of TbCl₃ (or its hydrated form) with the organic ligand in a suitable solvent, followed by isolation and characterization. Common characterization techniques include elemental analysis, infrared (IR) spectroscopy, UV-visible absorption spectrophotometry, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Many of these complexes exhibit significant luminescent properties, arising from the efficient energy transfer from the organic ligand to the Tb³⁺ ion, followed by characteristic 4f-4f transitions.

For instance, terbium(III) complexes with dipyridoquinoxaline (dpq) and dipyridophenazine (dppz) ligands, such as [Tb(dpq)(DMF)₂Cl₃] and [Tb(dppz)(DMF)₂Cl₃], have been synthesized and characterized, showing seven-coordinated mono-capped octahedron structures and exhibiting strong luminescence rsc.org. Similarly, complexes involving β-diketone ligands like acetylacetone (B45752) (acac) have been prepared, for example, [Tb(acac)₃(H₂O)₂], which demonstrates efficient green emission tandfonline.comtandfonline.com. Terbium(III) also forms complexes with Schiff bases, acylpyrazolones, and N-phenylanthranilic acid derivatives, often displaying characteristic green fluorescence ijfmr.combohrium.comresearchgate.net. The reaction of TbCl₃·6H₂O with diethylammonium (B1227033) diethyldithiocarbamate (B1195824) yielded the complex Et₂NH₂[Tb(S₂CNEt₂)₄], characterized by IR spectroscopy researchgate.net.

Table 6.1: Representative Discrete Terbium(III) Chloride Complexes with Organic Ligands

| Complex Formula/Name | Organic Ligand(s) | Key Characterization Methods | Luminescence Observed | Reference(s) |

| [Tb(dpq)(DMF)₂Cl₃] | dpq, DMF | X-ray diffraction, luminescence studies | Yes (green) | rsc.org |

| [Tb(dppz)(DMF)₂Cl₃] | dppz, DMF | X-ray diffraction, luminescence studies | Yes (green) | rsc.org |

| Tb(acac)₃(H₂O)₂ | acetylacetone (acac) | Elemental analysis, IR, NMR, UV-Vis, TGA/DTA | Yes (green) | tandfonline.comtandfonline.com |

| [Tb(L)Cl(H₂O)] | Schiff base derived from specific triazole and diketone | Elemental analysis, IR, UV-Vis, ¹H-NMR, conductivity | Yes (green) | ijfmr.com |

| Tb₃·H₂O (Acylpyrazolone complex) | Acylpyrazolone | Mass ESI, FTIR, UV–vis, powder XRD, TG‐DTA, single-crystal X-ray | Yes (green, ~540-560 nm) | bohrium.com |

| Tb(btfa)₃bipy | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa), 2,2'-bipyridine (B1663995) (bipy) | Melting point, FTIR, UV-Vis, elemental analysis, DSC, TG | Yes | researchgate.net |

| Tb(btfa)₃phen | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa), 1,10-phenanthroline (B135089) (phen) | Melting point, FTIR, UV-Vis, elemental analysis, DSC, TG | Yes | researchgate.net |

| [Tb(NPA)₃(Bipy)] | N-phenylanthranilic acid (N-HPA), 2,2'-bipyridine | Elemental analysis, UV, IR | Yes | researchgate.net |

| Et₂NH₂[Tb(S₂CNEt₂)₄] | Diethylammonium diethyldithiocarbamate | Elemental analysis, IR, microcalorimetry | Not specified | researchgate.net |

Determination of Stability Constants for Terbium(III) Complexes in Various Solvents

The stability of Tb(III) complexes, quantified by their formation or stability constants (log K), is crucial for understanding their behavior in solution and their suitability for various applications. These constants reflect the strength of the interaction between the Tb³⁺ ion and the ligand. Stability constants have been determined for Tb(III) complexes with various organic ligands in different media.

For example, potentiometric titration studies have been employed to determine the stability constants of Tb(III) with terephthalic acid anions in aqueous solutions, revealing complex formation over a wide pH range spbu.ru. The complexation of Tb(III) with 3-hydroxypicolinamide (B1208869) (HPA) in aqueous and micellar media has also been studied using pH-metry, yielding log K₁ values of 7.32 and 7.71, respectively, indicating enhanced stability in the presence of certain surfactants scielo.org.za. Computational methods, such as Density Functional Theory (DFT), have also been utilized to predict relative stability constants for Tb(III) complexes with dipicolinic acid analogues, establishing trends based on substituent effects, though experimental determination of aqueous stability constants for lanthanide complexes can be challenging nih.govacs.org. It is noteworthy that direct experimental stability constants for simple Tb(III) chloride complexes in solution are not widely reported, with research often focusing on complexes formed with more strongly coordinating organic ligands journalssystem.com.

Table 6.2: Selected Stability Constants for Terbium(III) Complexes

| Metal Ion | Ligand | Solvent | Stability Constant (log K) | Method | Reference(s) |

| Tb(III) | Terephthalic acid anions | Aqueous | log K₁=5.9, log K₂=4.7, log K₃=3.3 (complexation model) | Potentiometric titration | spbu.ru |

| Tb(III) | 3-Hydroxypicolinamide (HPA) | Aqueous | log K₁ = 7.32, log K₂ = 6.86 | pH-metry | scielo.org.za |

| Tb(III) | 3-Hydroxypicolinamide (HPA) | CTAB micellar medium | log K₁ = 7.71, log K₂ = 7.12 | pH-metry | scielo.org.za |

| Tb(III) | Dipicolinic acid (DPA) analogues (relative order) | N/A (Calculated) | −NH₂ > −OH ∼ −CH₂OH > −imidazole ∼ −Cl ∼ −Br ∼ −H > −F > −I | DFT calculations | nih.govacs.org |

Mechanistic Studies of Ligand Exchange Kinetics in Terbium(III) Chloride Solutions

Mechanistic studies of ligand exchange kinetics in Tb(III) chloride solutions primarily focus on the dynamics of water molecules in the coordination sphere of the Tb³⁺ ion, particularly when it is part of a complex. Luminescence lifetime measurements in both H₂O and D₂O have been used to probe the exchange of water molecules within Tb(III) complexes, providing insights into the lability of these coordinated water ligands rsc.org. The presence of organic ligands can influence the rate of water exchange, potentially reducing non-radiative decay pathways and enhancing luminescence scielo.org.za. While direct kinetic studies of chloride ligand exchange from simple TbCl₃ species in solution are less commonly reported, the behavior of Tb³⁺ in various solvent systems, including non-aqueous media, suggests that solvent molecules can readily coordinate to and exchange with the Tb³⁺ ion, influencing its solution chemistry psu.edu.

Speciation and Solution Chemistry of Terbium(III) Chloride in Aqueous and Nonaqueous Media

The speciation of Tb(III) in solution is governed by its interactions with solvent molecules, counter-ions, and any dissolved ligands. In aqueous solutions, Tb³⁺ can form complexes with chloride ions, although their stability constants are not well-established journalssystem.com. In the presence of organic ligands like terephthalic acid, Tb(III) forms stable complexes, with their stability being pH-dependent, favoring slightly acidic conditions spbu.ru. The solution chemistry of Tb(III) is also significantly influenced by the solvent. In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), lanthanide ions, including Tb³⁺, can exhibit high coordination numbers, with solvation and complexation being dominated by strong ion-dipole interactions psu.edu. Understanding Tb(III) speciation is critical for controlling the formation of desired complexes and materials, such as metal-organic frameworks (MOFs).

Supramolecular Assembly involving Terbium(III) Chloride Building Blocks

Terbium(III) chloride is a key precursor for the construction of extended supramolecular architectures, particularly metal-organic frameworks (MOFs) and coordination polymers. These materials are formed through the self-assembly of metal ions (like Tb³⁺) and organic linkers, creating crystalline networks with diverse structures and properties. TbCl₃ has been employed in solvothermal or hydrothermal syntheses to create MOFs with ligands such as terephthalates, glutarates, squaric acid, and various bipyridine derivatives rsc.orgacs.orgmdpi.comfrontiersin.orgmdpi.commdpi.comacs.orgrsc.org. These structures often feature Tb³⁺ ions coordinated by organic linkers and water molecules, forming one-, two-, or three-dimensional frameworks.

For instance, MOFs like {[Ln(L)(H₂O)₂]·5H₂O}n, where Ln can be Tb³⁺ and L is a specific imidazolium (B1220033) chloride ligand, exhibit porous structures with tunable luminescent emission acs.org. Coordination polymers such as [Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n, synthesized from TbCl₃ and glutaric acid, display characteristic green luminescence frontiersin.org. The use of TbCl₃ as a building block allows for the creation of materials with tailored porosity, thermal stability, and optical properties, making them attractive for applications in sensing, catalysis, and light-emitting devices rsc.orgmdpi.commdpi.comacs.org.

Table 6.5: Selected Metal-Organic Frameworks (MOFs) and Coordination Polymers Synthesized Using Terbium(III) Chloride

| MOF/Coordination Polymer Formula | Organic Linker(s) | Structure Type | Luminescence Observed | Reference(s) |

| ²∞[Gd₂Cl₆(bipy)₃]·2bipy (doped with Eu/Tb) | 4,4′-bipyridine (bipy) | 2D MOF | Yes (green for Tb) | rsc.org |

| [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF | 4,7-dimethylphenanthroline (dmphen), trans-1,4-cyclohexanedicarboxylate (chdc²⁻) | Layered hcb | Yes | mdpi.com |

| [Ln(L)(H₂O)₂]·5H₂O (Ln=Eu, Tb, Gd, EuₓTb₁₋ₓ) | 1,3-bis(3,5-dicarboxyphenyl)imidazolium chloride (H₄L⁺Cl⁻) | 3D porous framework | Yes (tunable) | acs.org |

| [Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n | Glutaric acid | 1D Coordination Polymer | Yes (green) | frontiersin.org |

| [{Tb₂(C₄O₄)₃(H₂O)₈}n] | Squaric acid | Polymeric | Not specified | mdpi.com |

| [Tb(btc)(H₂O)]·guest (where btc (B1192420) = benzene-1,3,5-tricarboxylate) | Benzene-1,3,5-tricarboxylate (btc) | 1D channels | Yes (tunable) | acs.org |

| ¹∞[Tb(PhCOO)₃(H₂O)(EtOH)]·0.5(18C6) | Benzoate (PhCOO⁻), 18-crown-6-ether (18C6) | 1D Coordination Polymer | Yes (thermometry) | rsc.org |

Influence of Terbium(III) Ions on Micellization Properties of Surfactant Systems

Terbium(III) ions, often introduced via TbCl₃ or its complexes, can significantly influence the micellization behavior of surfactant solutions. Studies have shown that TbCl₃ can induce the formation of micelles in anionic surfactant solutions, such as sodium decyl sulfate (B86663) (SDeS) and sodium dodecyl sulfate (SDS), at concentrations below the critical micelle concentration (CMC) of the pure surfactants nih.govresearchgate.net. The presence of Tb³⁺ ions alters the aggregation processes and can lead to a lower apparent CMC compared to surfactant solutions without the metal ion nih.gov.

Furthermore, Tb(III) complexes, such as the Tb(Phen)-AA complex (terbium with 1,10-phenanthroline and ascorbic acid), have been investigated for their effects on micelle size and structure. Depending on the type of surfactant (nonionic, cationic, or anionic), these complexes can either reduce or increase the size of micellar aggregates, or have minimal impact, suggesting specific interactions between the complex and the surfactant molecules mdpi.comsemanticscholar.org. The luminescence of Tb(III) itself can also be used as a probe to study these micellar systems, with factors like surfactant type and concentration affecting the fluorescence intensity and lifetime mdpi.comsemanticscholar.orgresearchgate.net.

Table 6.6: Influence of Terbium(III) on Surfactant Micellization Properties

| Surfactant | Terbium Species | Observed Effect | Parameter Affected | Reference(s) |

| Sodium Decyl Sulfate (SDeS) | TbCl₃ | Induces micelle formation below pure surfactant CMC; alters aggregation. | CMC, aggregation processes | nih.govresearchgate.net |

| Sodium Dodecyl Sulfate (SDS) | TbCl₃ | Induces micelle formation below pure surfactant CMC; alters aggregation. | CMC, aggregation processes | nih.govresearchgate.net |

| SDS | Tb(Phen)-AA complex | Micelle size reduction (from 6 nm to 1.7 nm) | Micelle size | mdpi.comsemanticscholar.org |

| C₁₂EO₁₀ (nonionic surfactant) | Tb(Phen)-AA complex | Micelle size increase (to 7.5 nm) | Micelle size | mdpi.comsemanticscholar.org |

| SDS | Tb(Phen)-AA complex | Micelle size (5.5 nm) almost insensitive to complex addition | Micelle size | mdpi.comsemanticscholar.org |

Terbium Chloride

Terbium(III) chloride (TbCl₃)

Terbium(III) nitrate (B79036) (Tb(NO₃)₃)

Terbium(III) oxide (Tb₄O₇)

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

Terbium(III) ions (Tb³⁺)

Theoretical and Computational Chemistry of Terbium Iii Chloride Systems

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground-state electronic structures of molecules and materials, including those containing lanthanide ions like terbium. DFT calculations allow for the determination of optimized molecular geometries, electronic configurations, charge distributions, and bonding characteristics. For terbium systems, the choice of exchange-correlation functional and basis set, particularly for the heavy terbium atom, is crucial for achieving accurate results. Pseudopotentials, such as the Stuttgart relativistic small core (RSC) ECP, are often employed to account for relativistic effects on the core electrons of terbium, while basis sets like def2-svp or 6-311++G** are used for lighter atoms nih.govacs.orgacs.orgacs.orgmdpi.com.

DFT calculations have been applied to model the electronic structure of terbium complexes in various environments. For instance, studies on Tb(III) complexes with dipicolinic acid (DPA) and its analogues utilize DFT to predict relative stability constants, revealing trends based on ligand substituents nih.govacs.orgacs.org. These calculations often involve geometry optimizations in both gas phase and solution, employing models like the conductor-like screening model (COSMO) to account for solvation effects researchgate.net. Furthermore, DFT has been used to study the electronic transitions responsible for luminescence in systems involving Tb(III), such as in TbBiCl₆•14H₂O, where it helps interpret energy transfer mechanisms wm.eduresearchgate.net. In the context of materials, DFT calculations have been performed on terbium oxides and nanoclusters to understand their electronic and magnetic properties mdpi.comepj.org.

Table 7.1.1: Common DFT Functionals and Basis Sets for Terbium Systems

| Computational Method/Functional | Basis Set/ECP for Terbium | Key Applications | Reference(s) |

| DFT (B3LYP) | Stuttgart RSC ECP | Geometry optimization, electronic structure of Tb complexes, stability constants | nih.govacs.orgacs.orgacs.org |

| DFT (M06) | Stuttgart RSC ECP | Geometry optimization, electronic structure of Tb complexes, stability constants | nih.govacs.orgacs.org |

| DFT (PBE-GGA) | N/A (often implicit) | Electronic and magnetic properties of TbO₂, band gap calculations | epj.org |

| DFT (Tb-mBJ) | N/A (often implicit) | Electronic and magnetic properties of TbO₂ | epj.org |

| DFT (TPSSh) | ECP54MWB | Geometry optimization of TbGe nanoclusters | mdpi.com |

| TD-DFT | N/A | Electronic transitions, UV-Vis spectra | mdpi.comwm.eduresearchgate.net |

Ab Initio and Semi-Empirical Methods for Predicting Spectroscopic Properties

Ab initio and semi-empirical quantum chemical methods are essential for accurately predicting the spectroscopic properties of Tb(III) systems, particularly their characteristic luminescence and absorption spectra. These methods, which are based on fundamental quantum mechanical principles, can describe the complex electronic transitions involving the 4f electrons of terbium.

Complete Active Space Self-Consistent Field (CASSCF) calculations, often combined with second-order perturbation theory (e.g., CASSCF/SO, CAS-NEVPT2/SOC), are frequently employed to determine the electronic energy levels (microstates) of lanthanide ions. These calculations are crucial for understanding ligand field effects and spin-orbit coupling, which significantly influence spectroscopic behavior chemrxiv.orgacs.orgresearchgate.net. Time-Dependent Density Functional Theory (TD-DFT) is another valuable tool for predicting UV-Vis absorption and emission spectra by calculating electronic transitions mdpi.comwm.eduresearchgate.net.

For terbium-based single-molecule magnets (SMMs), multireference ab initio methods, including relativistic spin-orbit interaction (SOI), are used to calculate low-energy electronic structures and crystal-field parameters, which are directly related to magnetic and spectroscopic properties arxiv.orgosti.gov. These advanced methods allow for a detailed analysis of how the electronic structure dictates the observed optical and magnetic phenomena, providing a bridge between theoretical predictions and experimental results researchgate.netchemrxiv.org.

Table 7.2.1: Ab Initio and Semi-Empirical Methods for Spectroscopic Properties of Terbium Systems

| Method | Focus Area | Properties Predicted | Relevant Systems | Reference(s) |

| CASSCF | Electronic energy levels, microstates | Luminescence, absorption spectra, ligand field splitting | Lanthanide solvates, Tb-based SMMs | chemrxiv.orgacs.orgresearchgate.net |

| CASSCF/SO, CAS-NEVPT2/SOC | Relativistic effects, spin-orbit coupling | Luminescence, absorption spectra, electronic structure | Lanthanide complexes, Tb-based SMMs | researchgate.netarxiv.orgosti.gov |

| TD-DFT | Electronic transitions | UV-Vis absorption spectra, emission spectra | Tb-containing compounds, TbGe nanoclusters | mdpi.comwm.eduresearchgate.net |

| Relativistic Multireference Methods | Spin-orbit interaction (SOI) | Magnetic anisotropy, crystal-field parameters, electronic structure | Tb-based SMMs | arxiv.orgosti.gov |

| RASSI-SO | Spin-orbit coupling, relativistic effects | Circularly polarized luminescence (CPL) | Sm(III) complexes (methodology applicable to Tb(III)) | rsc.org |

Computational Modeling of Stability Constants and Binding Energies for Terbium(III) Complexes

The stability of terbium(III) ions in various chemical environments, particularly when complexed with organic ligands, is crucial for applications ranging from luminescent probes to tracer studies in the oil and gas industry. Computational methods, primarily DFT combined with thermodynamic cycles, are employed to predict stability constants and binding energies. These calculations aim to understand how different ligands and their substituents affect the complexation strength with Tb(III).

Studies involving dipicolinic acid (DPA) and its substituted analogues have shown that DFT can accurately predict the relative binding strengths. For example, calculations have revealed a consistent trend in the stability constants based on the substituent at the 4-position of the DPA ring, generally following the order: −NH₂ > −OH ≈ −CH₂OH > −imidazole ≈ −Cl ≈ −Br ≈ −H > −F > −I nih.govacs.orgacs.org. These differences are often within one to two log units, except for the strongly donating −NH₂ group. The use of thermodynamic cycles allows for the cancellation of systematic errors, making relative stability predictions more reliable nih.govacs.orgresearchgate.net. While predicting absolute stability constants remains challenging due to complex solvation effects, these computational approaches provide valuable guidance for designing ligands with optimized binding affinities for Tb(III) researchgate.net.

Table 7.3.1: Relative Stability of Terbium(III) Complexes with Substituted Dipicolinic Acids

| Ligand Substituent | Relative Stability Order (Decreasing) | Log K Difference (approx.) | Computational Method Used | Reference(s) |

| −NH₂ | 1 | N/A | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −OH | 2 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −CH₂OH | 2 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −imidazole | 3 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −Cl | 3 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −Br | 3 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −H | 3 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −F | 4 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

| −I | 5 | 1-2 log units | DFT, Thermodynamic Cycle | nih.govacs.orgacs.org |

Molecular Dynamics Simulations of Molten Terbium(III) Chloride and Solutions

Molecular Dynamics (MD) simulations are instrumental in understanding the structural and dynamic properties of molten salts, including TbCl₃. These simulations provide insights into the local coordination environment, interatomic distances, and diffusion behavior of ions in the liquid state. For molten TbCl₃, studies have employed polarizable ion models (PIM) and rigid-ion models (RIM), often utilizing Born-Mayer-Huggins potentials, to replicate experimental neutron diffraction data researchgate.netdntb.gov.uatandfonline.com. Discrepancies between simulation results and experimental findings highlight the ongoing need for refining interaction potentials for these complex systems researchgate.net.

MD simulations have also been used to study Tb(III) in molten salt mixtures, such as the LiCl-KCl eutectic, to investigate its mixing behavior and thermodynamic properties like activity coefficients and diffusion coefficients researchgate.netjaea.go.jp. These simulations help in understanding processes relevant to nuclear fuel reprocessing. For instance, the coordination number of Tb(III) in pure molten TbCl₃ has been reported to be around 7, influenced by cation size jaea.go.jp. First-principles MD (FPMD) simulations are also employed to study the impact of molten salt cation identity on lanthanide electron transfer chemistry rsc.org. Classical atomistic MD simulations, often employing force fields like CHARMM, are also utilized for TbCl₃-containing systems acs.org.

Table 7.4.1: Molecular Dynamics Simulations of Molten Terbium(III) Chloride Systems

| Simulation Model/Potential | System Studied | Key Properties Investigated | Findings/Coordination Number (if applicable) | Reference(s) |

| Polarizable Ion Model (PIM) | Molten TbCl₃ | Structure factor, radial distribution functions, interatomic distances, ionic ordering | Discrepancies with neutron diffraction noted | researchgate.netdntb.gov.uatandfonline.com |

| Rigid-Ion Model (RIM) | Molten TbCl₃ | Structure factor, radial distribution functions, interatomic distances, ionic ordering | Discrepancies with neutron diffraction noted | researchgate.net |

| Classical MD (CHARMM FF) | TbCl₃-containing systems | General structural and dynamic properties | N/A | acs.org |

| MD Simulation | Tb in LiCl-KCl eutectic melt | Activity coefficients, diffusion coefficients, mixing behavior | Trend of properties with concentration studied | researchgate.netjaea.go.jp |

| First-Principles MD (FPMD) | Lanthanides in molten salt matrices | Electron transfer chemistry, redox potentials | Impact of cation polarization power | rsc.org |

| Born-Mayer-Huggins Potential | Molten TbCl₃ | Ionic interactions, structural properties | Used in PIM and RIM | researchgate.net |

Relativistic Effects in Electronic Structure Calculations for Terbium(III)

Terbium, being a heavy element, exhibits significant relativistic effects that profoundly influence its electronic structure and properties. These effects, primarily scalar relativistic effects and spin-orbit coupling (SOC), are essential to consider for accurate theoretical predictions. Relativistic effects cause a contraction of s and p orbitals and a spin-orbit splitting of atomic energy levels, which in turn impacts chemical bonding, magnetic properties, and spectroscopic transitions chemrxiv.orgacs.org.

For terbium, the strong spin-orbit coupling is particularly important, leading to the splitting of Russell-Saunders terms into J-levels. This splitting is critical for understanding the magnetic anisotropy and luminescence characteristics of Tb(III) complexes and materials arxiv.orgosti.govaps.org. Methods that explicitly incorporate relativistic corrections, such as the Douglas-Kroll-Hess (DKH2) method or relativistic DFT functionals, are necessary for obtaining reliable electronic structure data epj.orgchemrxiv.orgresearchgate.net. The inclusion of SOC in ab initio calculations, for example, can lead to the splitting of f-states in terbium compounds, altering their optical and magnetic responses epj.orgresearchgate.net.

Table 7.5.1: Impact of Relativistic Effects and Spin-Orbit Coupling (SOC) on Terbium(III) Properties

| Relativistic Effect/Method | Impact on Properties | Relevant Systems | Reference(s) |

| Scalar Relativistic Effects | Contraction of s/p orbitals, influence on chemical bonding | Lanthanide electronic structure | chemrxiv.orgacs.org |

| Spin-Orbit Coupling (SOC) | Splitting of J-levels, magnetic anisotropy, luminescence, f-state splitting | Tb metal, TbO₂, Tb-based SMMs, lanthanide complexes | epj.orgacs.orgresearchgate.netarxiv.orgosti.govaps.orgresearchgate.net |

| Douglas-Kroll-Hess (DKH2) | Incorporation of relativistic effects in ab initio calculations | Yb(III) solvates (methodology applicable to Tb(III)) | chemrxiv.org |

| Relativistic DFT | Inclusion of SOC in DFT calculations, calculation of g-factors | TbO₂, Tb complexes | acs.orgepj.orgresearchgate.net |

| CASSCF/SO, CAS-NEVPT2/SOC | Accurate treatment of electron correlation and SOC for spectroscopic properties | Lanthanide complexes, Tb-based SMMs | researchgate.netarxiv.orgosti.gov |

Force Field Development for Classical Simulations of Terbium(III) Chloride-Containing Materials

Classical simulations, such as molecular dynamics (MD) and Monte Carlo (MC), rely on parameterized force fields to describe interatomic interactions. Developing accurate force fields for systems containing heavy, multivalent ions like Tb(III) presents significant challenges. These force fields typically consist of bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., electrostatic, van der Waals) terms, often using potentials like the Lennard-Jones potential for van der Waals interactions stackexchange.comgithub.io.

For molten salts like TbCl₃, polarizable ion models (PIM) are often preferred as they account for the induced dipole moments of ions, which are crucial for accurately describing ionic interactions in the liquid state researchgate.netdntb.gov.uatandfonline.com. The parameters for these potentials, such as atomic charges, Lennard-Jones parameters (sigma and epsilon), and polarizability terms, are typically derived from experimental data (e.g., crystal structures, thermodynamic properties) or from high-level quantum mechanical calculations github.iogithub.com. While specific force field parameters for TbCl₃ are not extensively detailed in the provided literature, the general approach involves fitting to known structural and energetic properties researchgate.netdntb.gov.uatandfonline.com. Classical atomistic MD simulations may also utilize pre-existing force field libraries, such as CHARMM, with appropriate parameterization for Tb(III) acs.org.

Table 7.6.1: Components and Approaches in Force Field Development for Simulations

| Force Field Component/Approach | Description | Potential Functions Used (Examples) | Parameterization Sources | Application Software (Examples) | Reference(s) |

| Classical Force Fields | Approximation of QM interactions using analytical functions for bonded and non-bonded terms. | Lennard-Jones, Coulombic | Experimental data, quantum mechanical calculations | LAMMPS, GROMACS, DL_POLY | stackexchange.comgithub.iogithub.com |

| Polarizable Ion Models (PIM) | Accounts for induced dipoles on ions, crucial for ionic systems. | Coulombic, Lennard-Jones, Dipole terms | Crystal structures, neutron diffraction, quantum calculations | N/A | researchgate.netdntb.gov.uatandfonline.com |

| Fixed-Charge Models | Ions are assigned fixed partial charges; simpler but less accurate for polarizable systems. | Coulombic, Lennard-Jones | Experimental data, quantum calculations | N/A | github.com |

| Potential Functions | Mathematical expressions describing interatomic forces (e.g., van der Waals, electrostatic). | Lennard-Jones (12-6), Coulomb | Parameter fitting | N/A | stackexchange.comgithub.io |

| Parameter Fitting | Optimization of force field parameters to reproduce experimental or high-level theoretical data. | N/A | Crystal structures, melting points, radial distribution functions | N/A | github.iogithub.com |

| CHARMM Force Field | A widely used force field suite, requiring specific parameterization for lanthanides like Tb(III). | Various | Experimental data, QM calculations | GROMACS, LAMMPS | acs.org |

Theoretical and computational chemistry plays a pivotal role in advancing our understanding of terbium(III) chloride and its related systems. DFT calculations provide insights into ground-state electronic structures and stability of complexes, while ab initio methods are essential for predicting spectroscopic properties. Molecular dynamics simulations offer a window into the behavior of molten TbCl₃ and its solutions, and the critical importance of relativistic effects is addressed through specialized computational techniques. The ongoing development and application of these computational tools continue to refine our knowledge of terbium chemistry, paving the way for new technological applications.

Compound List

Terbium(III) chloride (TbCl₃)

Terbium(III) chloride hexahydrate (TbCl₃•6H₂O)

Terbium(III) ion (Tb³⁺)

Terbium(III) complexes

Terbium(III) bis(amide) complex

Terbium(III) nitrate (B79036) hexahydrate

Terbium(III) oxide (TbO₂)

Terbium(III) complexes with dipicolinic acid (DPA)

Terbium(III) complexes with 4-substituted dipicolinic acid analogues

Terbium(III) complexes with β-diketone and monodentate auxiliary ligands

Terbium(III) chloride hexachlorobismuthate(III) tetrakaidecahydrate (TbBiCl₆•14H₂O)

Terbium(III)-doped Layered Double Hydroxides (LDHs)

Terbium-based Single-Molecule Magnets (SMMs)

[Tb(H₂O)₈]³⁺

[BiCl₆]³⁻

[Tb(DPA)(H₂O)₈]⁺

[Tb(XDPA)(H₂O)₈]⁺

[Tb(α-obPc)₂]⁻

[Tb(β-obPc)₂]⁰

[Tb(β-obPc)₂]⁺

[Tb(H₂O)₃][Agᴵ(CN)₂]₃

Tb₂(PDC)₂(ox)(H₂O)₄₂

Electrochemical Behavior and Electrodeposition Studies of Terbium Iii Chloride

Voltammetric and Potentiometric Analysis of Terbium(III) in Molten Chloride Salts

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are extensively used to investigate the electrochemical reactions of Terbium(III) ions (Tb³⁺) in molten chloride salts, often LiCl-KCl eutectic mixtures. These studies aim to determine the redox potentials, reversibility of electrode processes, and diffusion coefficients of Tb³⁺ species. Research indicates that the electroreduction of Tb³⁺ in these melts is generally irreversible eu-jr.euresearchgate.neteu-jr.euresearchgate.net. For instance, studies in equimolar NaCl-KCl melts at temperatures between 1073–1173 K have shown that the electroreduction of TbCl₆³⁻ complexes is irreversible eu-jr.eueu-jr.euresearchgate.net. The specific redox potentials are influenced by the molten salt composition and temperature rsc.orgrsc.org. Potentiometric methods are also employed to understand the thermodynamic properties and activity of Tb³⁺ in these environments rsc.orgresearchgate.net.

Kinetic and Thermodynamic Parameters of Terbium Electroreduction and Electro-oxidation

Kinetic and thermodynamic parameters are vital for optimizing electrodeposition processes. Studies employing chronopotentiometry and chronovoltamperometry have determined parameters such as transfer coefficients and heterogeneous charge transfer rate constants for terbium electroreduction in molten chloride salts eu-jr.euresearchgate.neteu-jr.euresearchgate.net. These parameters are found to be dependent on temperature and the concentration of terbium chloride, generally increasing with temperature and decreasing with increasing salt concentration eu-jr.euresearchgate.neteu-jr.euresearchgate.net. For example, in equimolar NaCl-KCl melts, the values of kinetic parameters increase with temperature but decrease with an increase in rare-earth chloride concentration eu-jr.eueu-jr.euresearchgate.net. Activation energies for diffusion of Tb³⁺ ions have also been reported, for example, 30.5 kJ mol⁻¹ in LiCl-KCl melts on a Mo electrode researchgate.net. Thermodynamic data, including activities of Tb in alloys and Gibbs free energies of formation for intermetallic compounds, have been estimated using open-circuit chronopotentiometry rsc.orgscispace.com.

Investigation of Electrolytic Deposition of Terbium Metal from Chloride Baths

The successful electrodeposition of metallic terbium from molten chloride baths, particularly LiCl-KCl eutectic, has been demonstrated confex.comresearchgate.netunr.edu. Experiments are typically conducted in anaerobic systems using two-electrode or three-electrode setups. Process variables such as cathode material (e.g., tungsten, stainless steel, nickel, copper, zinc), temperature (ranging from 400 °C to 873 K), concentration of TbCl₃, deposition potential, current density, and deposition time significantly influence the current efficiency and the nature of the deposited terbium confex.comresearchgate.netunr.edu. For instance, studies have explored electrodeposition on copper and zinc-coated tungsten electrodes, noting a depolarization effect due to the formation of Cu-Tb and Zn-Tb intermetallics researchgate.net. The morphology and purity of the deposited terbium are confirmed through techniques like EDS and XPS confex.com.

Development and Characterization of Terbium(III) Ion-Selective Electrochemical Sensors

While specific research on Terbium(III) ion-selective electrochemical sensors in molten chloride salts is less prevalent in the provided search results compared to other areas, the general principles of developing such sensors for lanthanides in molten salts are established. These sensors would typically involve potentiometric measurements utilizing ion-selective electrodes (ISEs) to detect and quantify Tb³⁺ concentrations. The characterization would focus on selectivity, sensitivity, detection limits, and response stability within the harsh molten salt environment. Research on other lanthanides in molten salts provides a basis for understanding the challenges and methodologies for developing Tb³⁺ sensors rsc.org.

Electrochemical Separation Techniques for Terbium(III) from Lanthanide Mixtures

Electrochemical methods offer promising routes for separating terbium from other lanthanides in molten chloride mixtures. Selective electrodeposition based on differences in reduction potentials is a key strategy. For example, studies have investigated the separation of Tb from Nd in LiCl–KCl–TbCl₃–NdCl₃ melts at 723 K, achieving a high mass ratio of Tb/Nd at a specific potential ustb.edu.cn. The possibility of separating Dy and Nd in LiCl–KCl melts was also explored based on differences in the growth rates of intermetallic compounds ustb.edu.cn. Electrochemical oxidation of Tb³⁺ to Tb⁴⁺ followed by anion exchange chromatography has also been proposed as a method for intragroup lanthanide separation, demonstrating applicability in mixtures with Gd³⁺ and Dy³⁺ nih.gov.

Electrocatalytic Applications of this compound Derived Surfaces

The electrocatalytic applications of terbium-containing materials, potentially derived from TbCl₃, are an emerging area. While direct applications of TbCl₃ itself as an electrocatalyst are not detailed, terbium-based materials, such as Tb-CoB LDH-Tb-CoO, have been developed and investigated for water splitting, specifically for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in alkaline media researchgate.net. These materials demonstrate catalytic activity, with specific current densities and overpotentials reported for these reactions researchgate.net. Further research could explore surfaces derived from TbCl₃ for other electrocatalytic processes in molten salt environments.

Compound List:

Terbium(III) chloride (TbCl₃)

Terbium(II) chloride (TbCl₂)

Terbium metal (Tb)

Terbium(III) ions (Tb³⁺)

Terbium(II) ions (Tb²⁺)

Terbium(IV) ions (Tb⁴⁺)

Neodymium(III) chloride (NdCl₃)

Dysprosium(III) chloride (DyCl₃)

Gadolinium(III) chloride (GdCl₃)

Holmium(III) chloride (HoCl₃)

Lithium chloride (LiCl)

Potassium chloride (KCl)

Sodium chloride (NaCl)

Cesium chloride (CsCl)

Calcium chloride (CaCl₂)

Bismuth chloride (BiCl₃)

Uranium trichloride (B1173362) (UCl₃)

Plutonium trichloride (PuCl₃)

Neptunium trichloride (NpCl₃)

Thorium trichloride (ThCl₃)

Ytterbium(III) chloride (YbCl₃)

Samarium(III) chloride (SmCl₃)

Europium(III) chloride (EuCl₃)

Lanthanum(III) chloride (LaCl₃)

Cerium(III) chloride (CeCl₃)

Zirconium oxide (ZrO₂)

Nickel oxide (NiO)

Terbium oxide (Tb₂O₃)

Terbium oxide (Tb₄O₇)

Terbium fluoride (B91410) (TbF₃)

Terbium(III) monoporphyrinato complex ([Tb(TPP)(cyclen)]Cl)

Lithium fluoride (LiF)

Calcium fluoride (CaF₂)

Dysprosium fluoride (DyF₃)

Dysprosium oxide (Dy₂O₃)

Copper(I) oxide (Cu₂O)

Catalytic Science and Reaction Mechanisms Involving Terbium Iii Chloride

Terbium(III) Chloride as a Lewis Acid Catalyst in Organic Transformations

Terbium(III) chloride functions as a Lewis acid catalyst in organic chemistry, facilitating a range of transformations by activating substrates. As a Lewis acid, TbCl3 can accept electron pairs, typically coordinating with heteroatoms such as oxygen or nitrogen in organic molecules. This coordination increases the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack and thereby accelerating reaction rates wikipedia.org. The catalytic activity of TbCl3 in organic synthesis is noted for its ability to improve reaction efficiency and selectivity lookchem.com. Lanthanide chlorides, in general, are recognized for their utility as Lewis acids, especially in "green chemistry" contexts, where they can operate effectively under aqueous or humid conditions mdpi.com. While specific detailed examples of TbCl3 catalyzing named reactions like Friedel-Crafts or Diels-Alder are not extensively detailed in the provided literature snippets, its role as a general Lewis acid catalyst in organic transformations is established lookchem.com.

Design and Synthesis of Heterogeneous Catalysts Utilizing Terbium(III) Chloride Precursors